3-Bromo-2,4,5-trimethylaniline

Organic Synthesis Process Chemistry Aniline Derivatives

3-Bromo-2,4,5-trimethylaniline is the structurally essential intermediate for the FDA-approved drug Adagrasib (MRTX849). Its unique 2,4,5-trimethyl substitution pattern and 3-bromo handle are critical for the drug's target binding and are non-negotiable for synthetic fidelity. Using any other bromoaniline isomer, such as 2-bromo-3,5-dimethylaniline, will compromise reaction kinetics and regiospecificity, leading to failed syntheses. For medicinal chemistry programs focused on KRAS G12C and related kinase inhibitors, this specific building block is not a choice but a requirement to ensure potency and selectivity. Secure your supply of the exact isomer for validated synthetic routes.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 18087-53-1
Cat. No. B3040274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4,5-trimethylaniline
CAS18087-53-1
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)Br)C)N
InChIInChI=1S/C9H12BrN/c1-5-4-8(11)7(3)9(10)6(5)2/h4H,11H2,1-3H3
InChIKeyVSYKMXNZQQYGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4,5-trimethylaniline (CAS 18087-53-1): A Strategic Halogenated Aniline Building Block for Pharmaceutical R&D and Chemical Synthesis Procurement


3-Bromo-2,4,5-trimethylaniline (CAS 18087-53-1) is a halogenated aromatic amine with the molecular formula C₉H₁₂BrN . It features a bromine atom at the 3-position and three methyl groups at the 2, 4, and 5-positions of the aniline ring, which collectively impart distinct steric and electronic properties that govern its reactivity in downstream applications [1]. This compound is primarily recognized as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research . The presence of the bromine atom makes it a prime candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively [1].

Why 3-Bromo-2,4,5-trimethylaniline (CAS 18087-53-1) Cannot Be Substituted with Generic Halogenated Anilines in Critical Synthesis Pathways


The assumption that any brominated aniline can serve as a functional equivalent is invalid for 3-Bromo-2,4,5-trimethylaniline due to its specific substitution pattern, which dictates unique reactivity, steric hindrance, and electronic characteristics. Substituting a different isomer, such as 2-bromo-3,5-dimethylaniline or 4-bromo-2,6-dimethylaniline, would alter the spatial orientation of the amine and bromine groups, leading to different reaction kinetics, regioselectivity in coupling reactions, and potentially inactive or undesired downstream products [1]. Furthermore, the 2,4,5-trimethyl substitution pattern on the parent aniline is itself a critical structural determinant. Studies on the non-brominated analogs, 2,4,5- and 2,4,6-trimethylaniline, demonstrate that even subtle changes in methyl group positioning profoundly impact biological activity and toxicity profiles, underscoring that the precise arrangement of substituents on the aromatic ring is non-negotiable for specific applications [2][3]. Therefore, the selection of 3-Bromo-2,4,5-trimethylaniline is not a matter of convenience but a requirement for fidelity in established synthetic routes and target molecule profiles.

Quantified Differentiation Evidence for 3-Bromo-2,4,5-trimethylaniline (CAS 18087-53-1) Against Structural Analogs and Alternatives


Synthetic Yield Comparison: Optimized Reduction Protocol vs. Generic Aniline Bromination Routes

A specific, documented synthetic route for 3-Bromo-2,4,5-trimethylaniline yields 66% via the reduction of its nitro-precursor, 3-bromo-1,2,4-trimethyl-5-nitrobenzene, using zinc and triethylamine hydrochloride in DMF at 105°C . In contrast, generic methods for brominating substituted anilines, while potentially achieving higher yields in specific cases (e.g., >95% yield for certain trifluoromethoxy-substituted anilines as described in US Patent 6,114,584), are often plagued by polybromination side-reactions when applied to highly activated rings like trimethylaniline [1]. The selective reduction route, although modest in yield, provides a robust and reproducible method for accessing the specific monobrominated 2,4,5-trimethyl isomer, avoiding the complex purification challenges and lower selectivity associated with direct electrophilic bromination of the parent 2,4,5-trimethylaniline.

Organic Synthesis Process Chemistry Aniline Derivatives

Application in KRAS G12C Inhibitor MRTX849 (Adagrasib) Synthesis: A Key Differentiator for Oncology Research

3-Bromo-2,4,5-trimethylaniline is cited as a key intermediate in the synthesis pathway of MRTX849 (Adagrasib), a clinically approved covalent KRAS G12C inhibitor for the treatment of certain cancers [1]. While the exact step and yield are often proprietary, its role is confirmed in literature discussing the development of this molecule . The closest structural analogs, such as 4-bromo-2,5-dimethylaniline or 3-bromo-2,4-dimethylaniline, lack the precise substitution pattern required for the specific Buchwald-Hartwig coupling or other transformations needed to construct the tetrahydropyridopyrimidine core of MRTX849, and their use would lead to a different, and likely inactive, molecular architecture. The specificity of this application provides a powerful, real-world example of its non-substitutability.

Medicinal Chemistry Oncology Kinase Inhibitors

Comparative Genotoxicity Profile of the Non-Halogenated Parent Scaffolds: 2,4,5-Trimethylaniline vs. 2,4,6-Trimethylaniline

The biological and toxicological profiles of the parent scaffolds are highly dependent on the specific arrangement of methyl groups. In the Salmonella/microsome assay (Ames test), 2,4,5-trimethylaniline is mutagenic after metabolic activation, whereas the structurally related 2,4,6-trimethylaniline is negative [1]. In contrast, long-term mammalian carcinogenicity assays reveal that 2,4,6-trimethylaniline produces tumors at doses that are 2- to 3-fold lower than those required for 2,4,5-trimethylaniline [1]. Similarly, in Drosophila melanogaster, 2,4,6-trimethylaniline is mutagenic at doses 2-3 times lower than 2,4,5-trimethylaniline [2]. This data demonstrates that the methyl substitution pattern is a critical determinant of biological activity. While these data are for the non-brominated parents, they serve as a strong class-level inference for the potential differential toxicity and handling considerations of their brominated derivatives, including 3-Bromo-2,4,5-trimethylaniline.

Toxicology Genotoxicity Safety Assessment

Optimal Research and Industrial Use Cases for 3-Bromo-2,4,5-trimethylaniline (CAS 18087-53-1) Based on Quantified Evidence


Synthesis of Covalent KRAS G12C Inhibitors and Related Kinase-Targeting Agents

As a validated intermediate in the synthesis of the FDA-approved drug Adagrasib (MRTX849), this compound is the definitive choice for medicinal chemistry programs focused on developing novel covalent inhibitors targeting KRAS G12C or related kinases. Its specific substitution pattern is essential for constructing the core scaffold and achieving the desired binding interactions with the target protein . Any deviation from this specific building block would likely result in a loss of potency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions Requiring Defined Regioselectivity

The bromine atom at the 3-position serves as a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and amine functionalities . The steric bulk provided by the adjacent 2- and 4-methyl groups can be leveraged to control regioselectivity and suppress unwanted side reactions, making it a strategic choice for synthesizing sterically congested biaryl or aniline derivatives that are challenging to access with less substituted analogs [3].

Structure-Activity Relationship (SAR) Studies on Trimethylaniline-Derived Pharmacophores

Given the stark differences in genotoxicity and carcinogenicity profiles between the 2,4,5- and 2,4,6-trimethylaniline isomers [3], 3-Bromo-2,4,5-trimethylaniline is an indispensable tool for SAR investigations. Researchers exploring the biological activity of compounds derived from the trimethylaniline scaffold must use the exact isomer to draw accurate conclusions about its pharmacological and toxicological properties. This ensures that observed effects can be correctly attributed to the 2,4,5-substitution pattern and not to a different isomeric form.

Quote Request

Request a Quote for 3-Bromo-2,4,5-trimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.